molecular formula C8H7BrClN B8630135 3-Bromo-5-(1-chloromethylvinyl)pyridine

3-Bromo-5-(1-chloromethylvinyl)pyridine

Cat. No. B8630135
M. Wt: 232.50 g/mol
InChI Key: HIKTWXFQHDREBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04960897

Procedure details

A mixture of 7.12 g of 3-bromo-5-isopropenylpyridine, 6.85 g of N-chlorosuccinimide and 15 ml of carbon tetrachloride was stirred at 80° C. for 7 hours. After the reaction mixture was cooled to room temperature, the insoluble matter was filtered out. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (eluted with ethyl acetate-n-hexane 1:19) to obtain 2.23 g of the objective compound.
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([CH3:10])=[CH2:9])[CH:7]=1.[Cl:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([CH2:10][Cl:11])=[CH2:9])[CH:7]=1

Inputs

Step One
Name
Quantity
7.12 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C(=C)C
Name
Quantity
6.85 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with ethyl acetate-n-hexane 1:19)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C(=C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.